molecular formula C22H19N3O2 B12541986 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine CAS No. 675125-22-1

2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B12541986
CAS No.: 675125-22-1
M. Wt: 357.4 g/mol
InChI Key: XOOCWXPUMUXOHM-UHFFFAOYSA-N
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Description

2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is a heterocyclic compound that features a pyrazole ring substituted with two 4-methoxyphenyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of scalable and sustainable methods, such as those involving recyclable catalysts and minimal waste generation, would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For instance, its fluorescent properties may be utilized in imaging applications, where it binds to specific cellular components, allowing for visualization under certain conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and potential biological activities. Its combination of a pyrazole and pyridine ring system makes it a versatile scaffold for further functionalization and application in various fields.

Properties

CAS No.

675125-22-1

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C22H19N3O2/c1-26-18-10-6-16(7-11-18)20-15-21(17-8-12-19(27-2)13-9-17)25(24-20)22-5-3-4-14-23-22/h3-15H,1-2H3

InChI Key

XOOCWXPUMUXOHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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